1-Methyl-1H-pyrrole-2-carboxylic acid
CAS No.: 6973-60-0
Cat. No.: VC21188058
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6973-60-0 |
|---|---|
| Molecular Formula | C6H7NO2 |
| Molecular Weight | 125.13 g/mol |
| IUPAC Name | 1-methylpyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H7NO2/c1-7-4-2-3-5(7)6(8)9/h2-4H,1H3,(H,8,9) |
| Standard InChI Key | ILAOVOOZLVGAJF-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C1C(=O)O |
| Canonical SMILES | CN1C=CC=C1C(=O)O |
Introduction
Chemical Identification and Structure
1-Methyl-1H-pyrrole-2-carboxylic acid contains a five-membered pyrrole ring with a methyl group attached to the nitrogen atom and a carboxylic acid moiety at the C-2 position. This structure confers unique reactivity patterns that make it valuable in synthetic organic chemistry.
Chemical Identifiers
The compound is identified through various systematic naming conventions and unique identifiers as detailed in the following table:
| Identifier | Value |
|---|---|
| CAS Number | 6973-60-0 |
| Molecular Formula | C6H7NO2 |
| Molecular Weight | 125.127 g/mol |
| IUPAC Name | 1-methylpyrrole-2-carboxylic acid |
| InChI Key | ILAOVOOZLVGAJF-UHFFFAOYSA-N |
| SMILES Notation | CN1C=CC=C1C(=O)O |
| PubChem CID | 81453 |
| MDL Number | MFCD00003088 |
Common Synonyms
The compound is known by several synonyms in scientific literature:
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1-Methyl-2-pyrrolecarboxylic acid
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N-Methylpyrrole-2-carboxylic acid
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1H-Pyrrole-2-carboxylic acid, 1-methyl
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-Methyl-1H-pyrrole-2-carboxylic acid is crucial for its application in various research contexts and synthetic procedures.
Physical Properties
The key physical characteristics of the compound are summarized in the following table:
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 136-138°C |
| Boiling Point | 276.6±13.0°C at 760 mmHg |
| Density | 1.2±0.1 g/cm³ |
| Flash Point | 121.1±19.8°C |
| Purity (Commercial) | 97% |
| Solubility | Soluble in polar organic solvents |
| Appearance | Crystalline solid |
Chemical Reactivity
The compound exhibits characteristic reactivity patterns based on its functional groups:
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The carboxylic acid group participates in typical acid-base reactions, esterification, and amidation.
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The pyrrole ring is susceptible to electrophilic aromatic substitution reactions, with the electron-rich positions being highly reactive.
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The N-methyl group affects the electronic distribution in the pyrrole ring, influencing reactivity patterns compared to unsubstituted pyrrole derivatives.
Synthesis and Preparation Methods
Several synthetic routes have been developed for the preparation of 1-Methyl-1H-pyrrole-2-carboxylic acid, with variations depending on scale requirements and available starting materials.
Laboratory Synthesis
Laboratory synthesis typically follows one of these pathways:
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N-Methylation of pyrrole-2-carboxylic acid
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Carboxylation of N-methylpyrrole at the 2-position
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Oxidation of 2-formyl-1-methylpyrrole
The compound can be prepared with up to 97% purity using controlled reaction conditions and purification techniques such as recrystallization.
Industrial Production
For larger scale production, the synthesis is optimized for efficiency and yield:
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Reaction parameters are carefully controlled to minimize by-product formation
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Purification methods such as crystallization from appropriate solvents are employed
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The product is typically packaged in amber glass bottles to protect from light exposure
| Category | Description |
|---|---|
| GHS Classification | GHS07 (Warning) |
| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P264: Wash hands thoroughly after handling P271: Use only outdoors or in a well-ventilated area P280: Wear protective gloves/protective clothing/eye protection/face protection P302+P352: IF ON SKIN: Wash with plenty of soap and water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| Risk Phrases | R36/37/38 |
| Safety Phrases | S22-S24/25 |
| Hazard Codes | Xi (Irritant) |
| Target Organs | Respiratory system |
| Storage Class | 11 - Combustible Solids |
Applications in Research and Development
1-Methyl-1H-pyrrole-2-carboxylic acid finds applications across several fields due to its versatile structure and reactivity.
Organic Synthesis Applications
The compound serves as a valuable building block in organic synthesis:
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Preparation of 1-Methyl-2-phenyl-1H-pyrrole through palladium-catalyzed decarboxylative cross-coupling reaction with phenylbromide
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Synthesis of 4,5-Diethyl-1-methylpyrano[3,4-b]pyrrol-7(1H)-one via ruthenium-catalyzed oxidative coupling with 3-hexyne
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Formation of diverse pyrrole derivatives through functionalization of various positions on the pyrrole ring
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Preparation of heterocyclic compounds with potential biological activities
Medicinal Chemistry
In medicinal chemistry, the compound and its derivatives are investigated for:
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Development of novel antibacterial agents
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Creation of enzyme inhibitors
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Synthesis of compounds with potential pharmacological activities
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Structure-activity relationship studies
Research indicates that certain derivatives of this compound exhibit antimicrobial properties, with some showing activity against bacterial strains such as Staphylococcus aureus.
Material Science
Applications in material science include:
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Development of conductive polymers
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Creation of specialized coating materials
Derivatives and Related Compounds
Several derivatives of 1-Methyl-1H-pyrrole-2-carboxylic acid have been synthesized and studied for various applications.
Halogenated Derivatives
Halogen-substituted derivatives have gained interest in medicinal chemistry:
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3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid: Demonstrates enhanced biological activities due to the electron-withdrawing effect of the fluorine substituent
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4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid: Utilized in the development of antibacterial compounds
These halogenated derivatives have shown promising results in inhibiting bacterial DNA gyrase with nanomolar IC50 values.
Formyl Derivatives
4-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid features a formyl group at position 4, which enables:
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Additional functionalization through condensation reactions
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Enhanced reactivity for specific synthetic applications
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Creation of compounds with potential biological activities
Protected Amino Derivatives
4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid contains a protected amino group, making it valuable for:
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Peptide synthesis as a building block
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Drug development targeting specific biological pathways
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Bioconjugation processes to attach drugs to biomolecules
Spectroscopic Properties and Analysis
Spectroscopic techniques are essential for the identification and characterization of 1-Methyl-1H-pyrrole-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information:
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¹H NMR typically shows characteristic signals for:
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Pyrrole ring protons (δ 6.0-7.0 ppm)
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N-methyl protons (δ 3.5-4.0 ppm)
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Carboxylic acid proton (δ 10-13 ppm)
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¹³C NMR reveals the carbon framework with distinctive signals for:
Mass Spectrometry
Mass spectrometry helps confirm the molecular weight and fragmentation pattern of the compound:
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Molecular ion peak at m/z 125
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Characteristic fragmentation patterns including loss of -OH, -COOH, and other structural fragments
Infrared Spectroscopy
IR spectroscopy reveals functional group information:
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